6-Amino-4-(4-(4-methoxyphenyl)piperazino)-1-(4-methylphenyl)-2(1H)-pyrimidinone
Overview
Description
6-Amino-4-(4-(4-methoxyphenyl)piperazino)-1-(4-methylphenyl)-2(1H)-pyrimidinone, also known as 4-MMPP, is a heterocyclic compound used in a variety of scientific research applications. It is a derivative of piperazine and has a wide range of biochemical and physiological effects.
Scientific Research Applications
Pharmacokinetics and Bioavailability
BMS-181885, a compound with a similar structure, is under study for its potential as an antimigraine agent. Like 6-Amino-4-(4-(4-methoxyphenyl)piperazino)-1-(4-methylphenyl)-2(1H)-pyrimidinone, it binds to 5-HT1-like receptors, suggesting vascular constriction properties useful in treating migraines. The compound's absolute bioavailability, dose proportionality, and pharmacokinetics were evaluated in monkeys following intranasal administration, highlighting its potential advantages, including rapid onset and convenient dosing, especially if oral absorption is poor or if the drug undergoes extensive presystemic metabolism (Srinivas, Shyu, Soong, & Greene, 1998).
Metabolic Pathways and Receptor Interaction
Arylpiperazine derivatives, including pyrimidinylpiperazine, are being studied for their metabolic pathways and receptor interactions. They are known for their clinical applications in treating depression, psychosis, and anxiety. The metabolic pathways include CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which distribute extensively in tissues, including the brain. These metabolites interact with various neurotransmitter receptors and are also being studied for unexplored effects despite their uncontrolled use as designer drugs (Caccia, 2007).
Therapeutic Applications in Neurology and Oncology
Compounds with structural similarities are being investigated for their potential applications in neurology and oncology. For instance, [18F]DASA-23, a novel radiopharmaceutical, is designed to measure pyruvate kinase M2 levels through PET imaging. It's being evaluated for its ability to delineate low-grade and high-grade gliomas based on aberrantly expressed PKM2, providing insights into tumor metabolism and potentially offering a non-invasive diagnostic tool for certain brain cancers (Patel et al., 2019).
Analysis of New Psychoactive Substances
The analysis of hair samples from routine cases has shown the presence of new psychoactive substances, including piperazines. This research provides insight into the changing patterns of designer drugs and underscores the importance of including common substances like piperazines in screening procedures in clinical and forensic toxicology (Rust et al., 2012).
properties
IUPAC Name |
6-amino-4-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-16-3-5-18(6-4-16)27-20(23)15-21(24-22(27)28)26-13-11-25(12-14-26)17-7-9-19(29-2)10-8-17/h3-10,15H,11-14,23H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBSIFXZTJNISO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=NC2=O)N3CCN(CC3)C4=CC=C(C=C4)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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